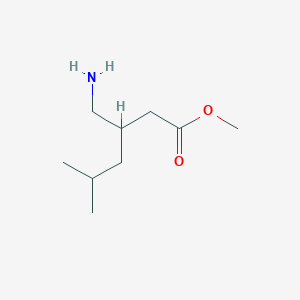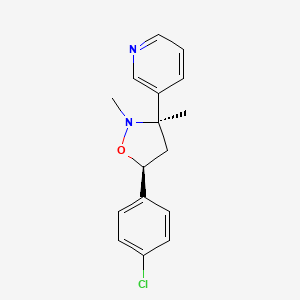
Pyrisoxazole, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrisoxazole, cis- is an isomeric fungicide primarily used to control fungal diseases in crops such as tomatoes, wheat, and cucumbers. It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is known for its effectiveness against a variety of fungal pathogens, including Botrytis cinerea, which causes gray mold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrisoxazole, cis- involves the formation of the oxazole ring and the introduction of the pyridine moiety. The process typically includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The oxazole intermediate is then reacted with a chloropyridine derivative in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of Pyrisoxazole, cis- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrisoxazole, cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated pyrisoxazole derivatives.
Applications De Recherche Scientifique
Pyrisoxazole, cis- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of oxazole and pyridine derivatives.
Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.
Medicine: Explored for its potential antifungal properties and its ability to inhibit sterol biosynthesis in pathogenic fungi.
Industry: Used in the development of new fungicides and agrochemicals.
Mécanisme D'action
Pyrisoxazole, cis- exerts its effects by inhibiting sterol biosynthesis in fungal cells. It specifically targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Pyrisoxazole, cis- disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Carbendazim: Another fungicide used to control fungal diseases in crops.
Procymidone: A fungicide with a similar mode of action, used to control gray mold and other fungal pathogens.
Pyrifenox: An ergosterol biosynthesis inhibitor with similar applications.
Uniqueness: Pyrisoxazole, cis- is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide both preventive and curative control. Its diastereoisomeric nature also allows for selective targeting of specific fungal strains, making it a valuable tool in integrated pest management .
Propriétés
Numéro CAS |
291771-83-0 |
|---|---|
Formule moléculaire |
C16H17ClN2O |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16+/m0/s1 |
Clé InChI |
DHTJFQWHCVTNRY-JKSUJKDBSA-N |
SMILES isomérique |
C[C@@]1(C[C@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
SMILES canonique |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


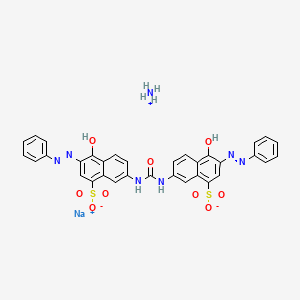
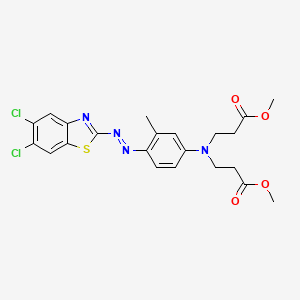

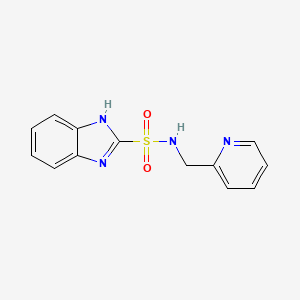
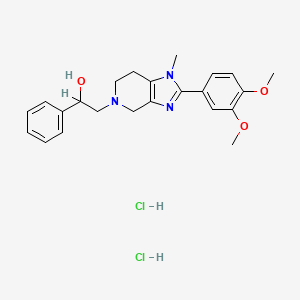
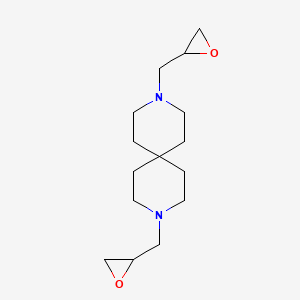
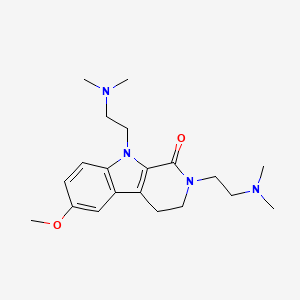


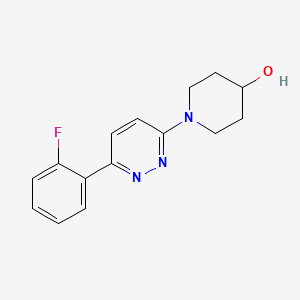
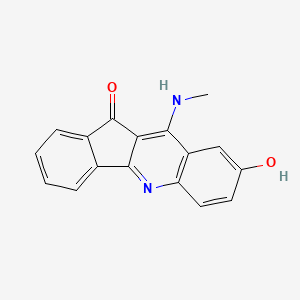
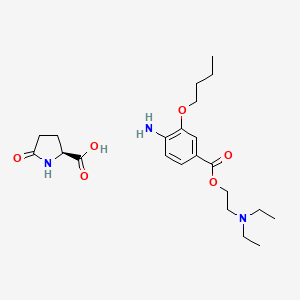
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
